molecular formula C8H15ClO2 B8716390 5-Acetoxy-1-chlorohexane

5-Acetoxy-1-chlorohexane

Cat. No. B8716390
M. Wt: 178.65 g/mol
InChI Key: CCAJQWQPQNZYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetoxy-1-chlorohexane is a useful research compound. Its molecular formula is C8H15ClO2 and its molecular weight is 178.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetoxy-1-chlorohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetoxy-1-chlorohexane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

6-chlorohexan-2-yl acetate

InChI

InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3

InChI Key

CCAJQWQPQNZYTE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCl)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring suspension of 8-bromo-7-ethoxymethyl-3-methylxanthine (1.52 g, 5.0 mmol) in anhydrous dimethylsulfoxide (20 ml) was added sodium hydride (144 mg, 6.0 mmol). The mixture was stirred at room temperature for 30 min and then (R)-5-acetoxy-1-chlorohexane (983 mg, 5.5 mmol) was added and the mixture was stirred at 70-75° C. The (R) 5-acetoxy-1-chlorohexane was prepared according to methods described in U.S. Pat. No. 5,629,423 issued to Klein, J. P., Leigh, A. J., Michnick, J., Kumar, A. M., Underiner, G. E., on May 13, 1997, which is incorporated herein by reference. After 12 hours, the mixture was cooled to room temperature, quenched with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with water (2×25 ml), with saturated aqueous sodium chloride solution (25 ml) and dried over magnesium sulfate. After evaporation of the solvent under reduced pressure, the product was purified by flash chromatography over silica gel eluting with ethyl acetate to provide (R)-1-(5-acetoxyhexyl)-8-bromo-7-ethoxymethyl-3-methylxanthine (1.83 g, 82% yield) as a beige solid.
Name
8-bromo-7-ethoxymethyl-3-methylxanthine
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Benzyl-3,8-dimethylxanthine (500 mg, 1.85 mmol) was added to a suspension of sodium hydride (50.5 mg) in anhydrous dimethylsulfoxide (20 ml). After stirring for 30 minutes, (R) 5-acetoxy-1-chlorohexane (357 mg) was added and the mixture was warmed to 70-80° C. for 12 hours. The (R) 5-acetoxy-1-chlorohexane was prepared according to methods described in U.S. Pat. No. 5,629,423 issued to Klein, J. P., Leigh, A. J., Michnick, J., Kumar, A. M., Underiner, G. E., on May 13, 1997. After cooling to room temperature, the reaction wash quenched by the addition of water (50 ml) and extracted with ethyl acetate (3×75 ml). The combined extracts were washed with water (2×50 ml), washed with saturated aqueous sodium chloride solution (50 ml), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate to give (R)-1-(5-acetoxyhexyl)-7-benzyl-3,8-dimethylxanthine (638 mg).
Name
7-Benzyl-3,8-dimethylxanthine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50.5 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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